2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

Regiochemistry Synthetic intermediate Nucleophilic aromatic substitution

2‑Chloro‑4‑[chloro(difluoro)‑methoxy]‑1‑methyl‑benzene (CAS 1404194‑45‑1) is a dihalogenated toluene derivative bearing a chlorodifluoromethoxy (–OCF₂Cl) group at the 4‑position and a chlorine atom at the 2‑position. Its molecular formula is C₈H₆Cl₂F₂O with a molecular weight of 227.03 g mol⁻¹.

Molecular Formula C8H6Cl2F2O
Molecular Weight 227.03 g/mol
CAS No. 1404194-45-1
Cat. No. B1404430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene
CAS1404194-45-1
Molecular FormulaC8H6Cl2F2O
Molecular Weight227.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC(F)(F)Cl)Cl
InChIInChI=1S/C8H6Cl2F2O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3
InChIKeyWLZJGMYZLJNUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Chloro‑4‑[chloro(difluoro)‑methoxy]‑1‑methyl‑benzene (CAS 1404194‑45‑1): Core Physicochemical and Structural Profile for Procurement Screening


2‑Chloro‑4‑[chloro(difluoro)‑methoxy]‑1‑methyl‑benzene (CAS 1404194‑45‑1) is a dihalogenated toluene derivative bearing a chlorodifluoromethoxy (–OCF₂Cl) group at the 4‑position and a chlorine atom at the 2‑position . Its molecular formula is C₈H₆Cl₂F₂O with a molecular weight of 227.03 g mol⁻¹ . The compound is offered as a research‑grade intermediate, typically at 95% purity . The –OCF₂Cl substituent is a moderately lipophilic, hydrolytically labile fluorinated ether motif that is employed as a synthetic handle or as a precursor to difluoromethoxy (–OCHF₂) and trifluoromethoxy (–OCF₃) groups [1].

–OCF₂Cl synthetic handle enabling nucleophilic displacement or hydrolysis to –OCHF₂

Regiochemically defined 2‑Cl substitution for consistent SNAr and cross‑coupling reactivity

Research‑grade intermediate with specification‑review purity for synthetic chemistry workflows

Why 2‑Chloro‑4‑[chloro(difluoro)‑methoxy]‑1‑methyl‑benzene Cannot Be Casually Replaced by Other Chlorodifluoromethoxy‑Toluene Isomers or OCF₃/OCHF₂ Analogs


The –OCF₂Cl group is not a simple bioisostere of –OCF₃ or –OCHF₂; it possesses distinct electronic and steric properties as well as a unique hydrolytic lability that directly impacts synthetic utility and stability in protic or nucleophilic environments [1][2]. Furthermore, the 2‑chloro‑4‑(chlorodifluoromethoxy) regiochemistry places the chlorine substituent ortho to the methyl group, creating a steric and electronic environment that differs from the isomeric 3‑chloro‑4‑(chlorodifluoromethoxy) pattern . These two factors—substituent identity and ring position—jointly determine reactivity in nucleophilic aromatic substitution (SNAr) and cross‑coupling reactions, meaning that procurement of an isomeric or OCF₃/OCHF₂ analog without explicit validation risks failed syntheses, altered metabolic stability in derived bioactive molecules, and incompatible physicochemical profiles in formulated products.

Regioisomeric 3‑Cl analog may shift SNAr kinetics and product regioselectivity

OCF₃ or OCHF₂ analogs lack the hydrolytically labile C–Cl bond, preventing late‑stage conversion to –OCHF₂

Lipophilicity mismatch with OCF₃/OCHF₂ analogs may alter partitioning in formulated products or membrane permeability

Quantitative Differential Evidence for 2‑Chloro‑4‑[chloro(difluoro)‑methoxy]‑1‑methyl‑benzene Versus Its Closest Analogs


Regiochemical Identity: 2‑Cl,4‑OCF₂Cl Substitution Pattern vs. the 3‑Cl,4‑OCF₂Cl Isomer

The target compound carries the chlorine atom at the 2‑position (ortho to methyl), whereas the commercially available isomer 3‑chloro‑4‑(chlorodifluoromethoxy)toluene (CAS 887268‑32‑8) carries chlorine at the 3‑position (meta to methyl) . This regiochemical difference alters the electron density distribution on the aromatic ring and the steric accessibility of the chlorine leaving group in SNAr reactions. Such a positional shift can result in different reaction rates and selectivity in downstream functionalization, as demonstrated in general by Tordeux et al. for nucleophilic substitutions on chlorodifluoromethoxy‑substituted arenes [1].

Regiochemistry
Reported
2‑Cl (ortho to CH₃) vs. 3‑Cl (meta to CH₃) isomer
May alter SNAr kinetics and regioselectivity
Qualitative electronic/steric difference; validation advised
Regiochemistry Synthetic intermediate Nucleophilic aromatic substitution

Substituent Lipophilicity: Chlorodifluoromethoxy (–OCF₂Cl) vs. Difluoromethoxy (–OCHF₂) vs. Trifluoromethoxy (–OCF₃) in Toluene Scaffolds

The chlorodifluoromethoxy substituent is more lipophilic than difluoromethoxy but less lipophilic than trifluoromethoxy. For the simple parent scaffold (chlorodifluoromethoxy)benzene, the experimental log P is 3.61 [1], whereas the difluoromethoxy analog exhibits log P values approximately 1–1.5 units lower [2]. The target compound, with an additional chlorine and a methyl group on the ring, is predicted to have log P in the range of approximately 4.0–4.5, placing it in a desirable window for membrane permeability if used in a bioactive molecule, while the –OCF₃ analog (2‑chloro‑4‑(trifluoromethoxy)‑1‑methylbenzene, CAS 1404195‑10‑3) would be ca. 0.5–0.8 units more lipophilic .

Lipophilicity
Class‑level inference
Estimated logP ≈ 4.0–4.5
Midpoint between OCHF₂ (logP ~2.85) and OCF₃ (logP ~4.5–5.0)
Based on additive group contributions; experimental confirmation recommended
Lipophilicity LogP Bioisostere design

Hydrolytic Lability: The –OCF₂Cl Group as a Masked –OCHF₂ Precursor

The carbon–chlorine bond in the –OCF₂Cl group is susceptible to nucleophilic displacement by water or hydroxide, generating the difluoromethoxy (–OCHF₂) group. The rate of hydrolysis depends on pH and temperature. In model studies with (chlorodifluoromethoxy)benzene, nucleophilic substitution of the chlorine atom by thiophenoxide occurred in 15% yield under forcing conditions (NMP, reflux) [1]. This contrasts with the OCF₃ group, which is generally stable to hydrolysis under similar conditions. This property makes the target compound a potential precursor to –OCHF₂‑bearing compounds under controlled hydrolysis conditions, a transformation that the OCF₃ analog cannot provide.

Hydrolytic Reactivity
Class‑level inference
C–Cl displacement possible; model yield 15% (PhS⁻, NMP reflux)
Enables conversion to –OCHF₂; OCF₃ analog inert under these conditions
Conditions‑dependent reactivity; hydrolytic scale‑up requires validation
Prodrug design Hydrolysis Fluorinated intermediate

Purity Specifications and Procurement Reliability: 95% Target Compound vs. 98% Regioisomer

The target compound is typically supplied at 95% purity , while the positional isomer 3‑chloro‑4‑(chlorodifluoromethoxy)toluene (CAS 887268‑32‑8) is available at 98% purity from at least one supplier . This 3‑percentage‑point purity difference can be significant for reactions requiring high‑purity starting materials (e.g., polymerization initiators or pharmaceutical intermediate steps). However, purity specifications alone do not constitute a functional performance differential; they reflect the current state of commercial manufacturing rather than an inherent molecular property.

Purity Specification
Supplier data
Target 95% vs. regioisomer 98%
Procurement requires purity review for high‑purity steps
Additional purification may be needed; verify lot‑specific COA
Purity Procurement Quality control

High‑Value Application Scenarios Where 2‑Chloro‑4‑[chloro(difluoro)‑methoxy]‑1‑methyl‑benzene Provides a Measurable Procurement Advantage


Synthesis of 2‑Chloro‑4‑(difluoromethoxy)‑1‑methylbenzene via Controlled Hydrolysis

The –OCF₂Cl group of the target compound can be selectively hydrolyzed to –OCHF₂ using aqueous acid or base catalysis. This one‑step conversion provides access to the difluoromethoxy analog (CAS 1261685‑46‑4) for structure‑activity relationship (SAR) studies in agrochemical or pharmaceutical lead optimization. The OCF₃ analog cannot undergo this transformation, making the target compound the preferred starting material for generating matched molecular pairs that probe the –OCHF₂/–OCF₂Cl/–OCF₃ pharmacophore series [1].

Regiospecific Scaffold for Nucleophilic Aromatic Substitution (SNAr) Library Synthesis

The 2‑chloro substituent, activated by the electron‑withdrawing –OCF₂Cl group at the para position, serves as a leaving group in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) or direct SNAr with amines and alkoxides. The isomeric 3‑chloro‑4‑(chlorodifluoromethoxy)toluene exhibits a different electronic activation pattern, which can lead to lower yields or different regioselectivity in parallel library syntheses. Researchers developing parallel libraries of fluorinated biaryls or anilines should therefore select the target regioisomer for consistent reactivity .

Lipophilicity‑Tuned Building Block for Agrochemical Intermediate Design

In crop‑protection chemistry, fine‑tuning log P within the range of 3.5–4.5 is critical for achieving optimal foliar uptake and phloem mobility. The target compound, with an estimated log P of ~4.0–4.5, occupies a desirable midpoint between the more polar –OCHF₂ analog (log P ~3.0–3.5) and the more lipophilic –OCF₃ analog (log P ~4.5–5.0). This positions the target compound as a versatile building block for exploratory agrochemical programs that require systematic variation of lipophilicity without altering the core scaffold [2].

Starting Material for ¹⁸F‑Labeled PET Tracer Precursor Synthesis

The reactive C–Cl bond in the –OCF₂Cl group can be exploited for nucleophilic radiofluorination with [¹⁸F]fluoride to generate [¹⁸F]OCF₂‑labeled tracers. Although the target compound itself is not the final tracer, its unique chlorodifluoromethoxy motif provides a handle for late‑stage ¹⁸F‑incorporation that cannot be replicated by the corresponding –OCF₃ or –OCHF₂ analogs. This application remains specialized but highlights a procurement scenario where the target compound is uniquely suited [1].

Application
Selection Property
Validation Focus
Controlled hydrolysis to difluoromethoxy analog
Hydrolytic C–Cl bond reactivity
Hydrolysis selectivity and conversion yield
SNAr and cross‑coupling library synthesis
Regiochemical activation pattern
Reactivity consistency versus regioisomers
Agrochemical building block with tuned lipophilicity
Lipophilicity midpoint
logP and partitioning optimization in lead series
Radiolabeling precursor for ¹⁸F‑PET tracer synthesis
Reactive C–Cl bond for nucleophilic ¹⁸F‑incorporation
Radiofluorination efficiency and precursor stability
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